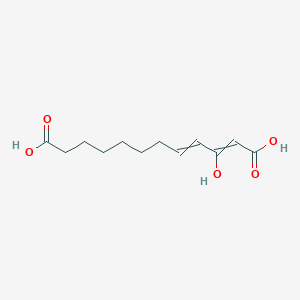
3-Hydroxydodeca-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxydodeca-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group and two conjugated double bonds within its dodeca (12-carbon) chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydodeca-2,4-dienedioic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block. The synthetic route typically includes the following steps:
Heck-Decarboxylate Coupling: This method involves the coupling of dienedioic acid with appropriate reagents under palladium-catalyzed conditions.
Hydrolysis: Following the coupling reaction, hydrolysis is performed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions, utilizing environmentally friendly and commercially available dienedioic acid. The process is optimized for broad substrate scope, good functional group tolerance, and late-stage derivatization of complex molecules .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxydodeca-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dodeca-2,4-dienedioic acid derivatives with ketone or aldehyde functionalities.
Reduction: Formation of saturated dodecanedioic acid derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Hydroxydodeca-2,4-dienedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyenes and other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxydodeca-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound’s anticancer properties are attributed to its ability to interfere with cellular processes in leukemia cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodeca-2,4-dienedioic acid: Lacks the hydroxyl group but shares the conjugated double bonds.
3-Hydroxydecanoic acid: Contains a hydroxyl group but lacks the conjugated double bonds.
Uniqueness
3-Hydroxydodeca-2,4-dienedioic acid is unique due to the combination of a hydroxyl group and conjugated double bonds within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
114320-64-8 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-hydroxydodeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h5,7,9,13H,1-4,6,8H2,(H,14,15)(H,16,17) |
Clé InChI |
RUISWTGWXMFDRQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCC=CC(=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
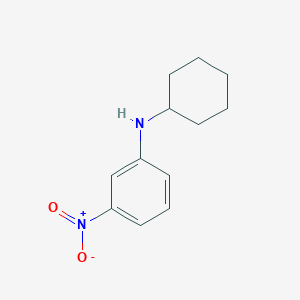
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)

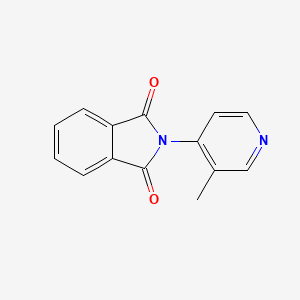
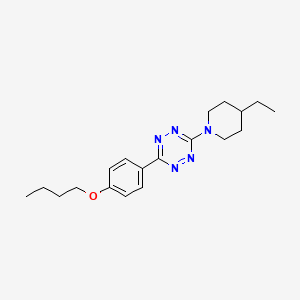
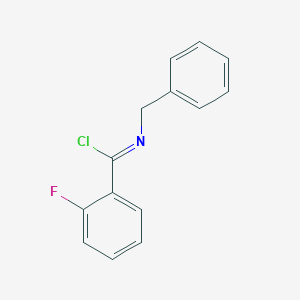
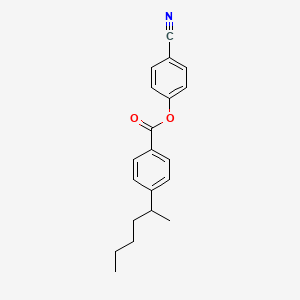
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
